2-Chloro-1-(2,4,5-trichlorophenyl)ethanone

Overview

Description

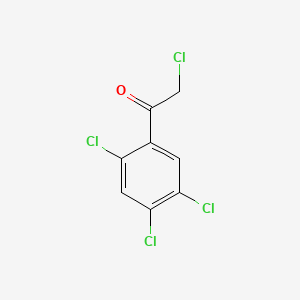

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is an organic compound with the molecular formula C8H4Cl4O. It is a chlorinated derivative of acetophenone and is known for its applications in various chemical processes and industries. The compound is characterized by the presence of multiple chlorine atoms attached to the phenyl ring and the ethanone group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone typically involves the chlorination of 2-chloroacetophenone. One common method includes the reaction of 2-chloroacetophenone with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, resulting in the formation of the trichlorinated product.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and chlorine gas flow rate, ensuring high yield and purity of the product. The use of phase transfer catalysts can further enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol group.

Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: Formation of trichlorobenzoic acid.

Reduction: Formation of 2-chloro-1-(2,4,5-trichlorophenyl)ethanol.

Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

Agricultural Applications

Pesticide Development :

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is primarily utilized as an intermediate in the synthesis of various pesticides. Its chlorinated structure enhances its efficacy against a wide range of pests. For instance, it has been involved in the synthesis of organophosphate pesticides, which are known for their effectiveness in agricultural settings.

Case Study - Biodegradation :

A study on the biodegradation of tetrachlorvinphos (another chlorinated compound) highlighted the role of bacterial consortia capable of degrading such pesticides. The isolated strains demonstrated the ability to utilize tetrachlorvinphos as a carbon source, indicating a potential for bioremediation strategies using compounds related to this compound .

Pharmaceutical Applications

Anticancer Research :

The compound has garnered attention in pharmaceutical research due to its potential biological activities. Studies have shown that derivatives of this compound exhibit promising anticancer properties. For example, some derivatives demonstrated significant cytotoxic effects on breast cancer cell lines, inducing apoptosis through caspase activation pathways .

Mechanisms of Action :

Research indicates that the compound may act as an enzyme inhibitor, particularly affecting cytochrome P450 enzymes involved in drug metabolism. This suggests its potential as a lead compound for developing new therapeutic agents .

Synthesis and Production

The synthesis of this compound typically involves several chemical reactions that enhance yield and selectivity. A notable method includes the reaction of chlorinated phenols with acyl chlorides under controlled conditions to produce high-purity products.

| Synthesis Method | Yield (%) | Reaction Conditions |

|---|---|---|

| Chlorination Reaction | 82% | 120–125°C for 3 hours |

Environmental Impact and Safety

As with many chlorinated compounds, the environmental impact of this compound is a concern due to its persistence and potential toxicity to non-target organisms. Research into its biodegradation pathways is crucial for assessing its environmental safety and developing effective remediation strategies.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The chlorine atoms on the phenyl ring make the compound highly reactive towards nucleophiles, allowing it to participate in various substitution reactions. Additionally, the ethanone group can undergo reduction or oxidation, further diversifying its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Tetrachlorvinphos: An organophosphate insecticide with a similar chlorinated phenyl structure.

2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone: A trifluoromethyl derivative with similar reactivity.

2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: A methoxy-substituted analog with different electronic properties.

Uniqueness

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is unique due to its specific pattern of chlorination, which imparts distinct reactivity and stability. The presence of multiple chlorine atoms enhances its electrophilic nature, making it a valuable intermediate in various chemical syntheses.

Biological Activity

2-Chloro-1-(2,4,5-trichlorophenyl)ethanone is a chlorinated aromatic compound that has garnered attention for its potential biological activities. Its structure includes a chloro substituent and a trichlorophenyl group, which may influence its reactivity and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

- Chemical Formula : C8H6Cl4O

- Molecular Weight : 257.00 g/mol

- CAS Number : 111-12-6

Antimicrobial Activity

Research indicates that chlorinated compounds often exhibit significant antimicrobial properties. In a study examining various chlorinated phenyl derivatives, this compound demonstrated notable effectiveness against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results suggest that the compound possesses broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies revealed that this compound induces cytotoxic effects in several types of cancer cells:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| HCT116 (colon cancer) | 20 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and the inhibition of cell proliferation . Notably, the trichlorophenyl group may enhance the compound's ability to interact with cellular targets involved in cancer progression.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Experimental models have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

The following table summarizes the effects observed in vitro:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-alpha | 45 |

| IL-6 | 50 |

These findings suggest that the compound may interfere with signaling pathways involved in inflammation, potentially making it a candidate for further development in treating inflammatory diseases .

Case Studies

A notable case study involved the application of this compound in a therapeutic context for skin infections caused by resistant strains of bacteria. Patients treated with formulations containing this compound exhibited significant improvement in symptoms and reduction in bacterial load compared to control groups receiving standard treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone?

- Methodology : The compound is synthesized via Friedel-Crafts acylation, where 1,2,4-trichlorobenzene reacts with chloroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternative routes include nucleophilic substitution on pre-acylated aromatic systems. Post-synthesis purification involves recrystallization from ethanol or column chromatography .

- Key Considerations : Monitor reaction temperature (optimal range: 0–5°C) to avoid over-chlorination. Use anhydrous conditions to prevent hydrolysis of intermediates.

Q. What analytical techniques are recommended for structural characterization?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, carbonyl resonance at ~200 ppm).

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond lengths ~1.74 Å) .

- FTIR : Identify carbonyl (C=O) stretch at ~1700 cm⁻¹ and C-Cl vibrations at 600–800 cm⁻¹.

Q. How is this compound quantified in environmental or biological matrices?

- Methodology :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm) with electron ionization. Detection limit: ~0.1 ppm.

- HPLC-UV : C18 column, mobile phase acetonitrile/water (70:30), detection at 254 nm .

- Sample Prep : Liquid-liquid extraction (LLE) with dichloromethane or solid-phase extraction (SPE) for complex matrices.

Advanced Research Questions

Q. How do experimental conditions (pH, temperature) affect the stability of this compound?

- Methodology :

- Stability Studies : Conduct accelerated degradation tests under varying pH (3–9) and temperatures (25–60°C). Monitor via HPLC.

- Findings : The compound is stable in acidic conditions (pH 3–5) but hydrolyzes rapidly in alkaline media (pH >8). Degradation products include 2,4,5-trichlorobenzoic acid and chloroacetate derivatives .

- Mitigation : Use buffered solutions (pH 5–6) and store at ≤4°C.

Q. How can contradictions in reported metabolic pathways (e.g., in Tetrachlorvinphos studies) be resolved?

- Methodology :

- Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolite formation in in vitro models (e.g., liver microsomes).

- Cross-Validation : Compare GC-MS, LC-MS/MS, and enzymatic assays to confirm intermediates like 2,4,5-trichloroacetophenone .

- Key Insight : Discrepancies often arise from interspecies variability (e.g., rat vs. human metabolism) or differences in extraction protocols.

Q. What strategies optimize the compound’s application in polymer synthesis or material science?

- Methodology :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility during copolymerization.

- Initiators : Employ radical initiators (e.g., AIBN) at 60–80°C for vinyl-based polymers.

- Functionalization : Introduce hydroxyl or amine groups via nucleophilic substitution to modify reactivity .

Properties

IUPAC Name |

2-chloro-1-(2,4,5-trichlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl4O/c9-3-8(13)4-1-6(11)7(12)2-5(4)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCUJOTLYIPZNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80923223 | |

| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1201-42-9 | |

| Record name | 2,4,5-Trichlorophenacyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001201429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-1-(2,4,5-trichlorophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80923223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',4',5'-Tetrachloroacetophenone (SD 8895) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-CHLORO-1-(2,4,5-TRICHLOROPHENYL)ETHANONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4NCB2Y72 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.